molecular formula C6H14O6S2 B562967 Busulfan-d8 CAS No. 116653-28-2

Busulfan-d8

Cat. No.: B562967
CAS No.: 116653-28-2
M. Wt: 254.4 g/mol
InChI Key: COVZYZSDYWQREU-SQUIKQQTSA-N
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Description

    Busulfan-d8:

    Busulfan: itself is an effective alkylating antineoplastic agent used in cancer treatment.

  • It causes DNA damage by cross-linking DNA strands and proteins, ultimately disrupting cellular processes.
  • Busulfan is immunosuppressive and myeloablative, meaning it suppresses the immune system and targets bone marrow cells.
  • Preparation Methods

      Synthetic Routes: Busulfan-d8 can be synthesized through deuterium exchange methods, where deuterium atoms replace hydrogen atoms in Busulfan.

      Reaction Conditions: The specific conditions depend on the synthetic route chosen, but deuterium exchange typically occurs in the presence of deuterated reagents or deuterated solvents.

      Industrial Production: this compound is not commonly produced industrially; it is primarily used as an internal standard in mass spectrometry-based assays.

  • Chemical Reactions Analysis

      Reactions: Busulfan-d8 does not undergo extensive chemical reactions itself; its primary role is as an analytical tool.

      Common Reagents: Deuterated solvents (e.g., deuterated dimethyl sulfoxide, DMSO-d6) are used during synthesis and analysis.

      Major Products: Since this compound is not directly involved in reactions, it does not yield major products.

  • Scientific Research Applications

    Pharmacokinetic Studies

    Busulfan-d8 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying busulfan concentrations in plasma. This application is crucial for understanding the pharmacokinetics of busulfan, which has a narrow therapeutic window. By using this compound, researchers can achieve high accuracy and precision in measuring busulfan levels, which is essential for optimizing dosing regimens.

    Method Development

    • Technique : LC-MS/MS with this compound as an internal standard.
    • Sensitivity : Lower limit of quantitation is around 0.2 ng/mL.
    • Recovery Rates : Average extraction recoveries for busulfan are approximately 92.52% .

    Therapeutic Drug Monitoring

    Therapeutic drug monitoring of busulfan using this compound has been shown to enhance the success rates of HSCT by allowing for individualized dosing based on plasma concentration measurements. Studies indicate that targeted dosing adjustments can significantly reduce the risk of adverse effects such as mucositis and hepatic veno-occlusive disease.

    Clinical Findings

    • A study demonstrated that 86% of patients required dose adjustments based on therapeutic drug monitoring, leading to successful engraftments in all patients .
    • The use of this compound allows for robust analysis of plasma samples, minimizing matrix effects and enhancing measurement reliability .

    Drug Interaction Studies

    This compound is also employed in studies investigating drug-drug interactions (DDIs). For example, research has shown that valproic acid can inhibit the metabolism of busulfan, potentially increasing its toxicity. Utilizing this compound facilitates a clearer understanding of these interactions by providing precise quantification during metabolic assessments.

    Key Findings

    • In vitro studies indicated that the presence of valproic acid altered the metabolic stability of busulfan in liver fractions, suggesting a significant DDI .

    Case Study Overview

    A series of clinical studies have utilized this compound in various settings to optimize treatment regimens for patients undergoing HSCT:

    Study FocusKey FindingsSample Size
    Therapeutic Drug MonitoringSuccessful engraftment with personalized dosing7 patients
    Drug Interaction with Valproic AcidSignificant metabolic interaction observedIn vitro study
    Method Validation for Plasma AnalysisHigh recovery rates and low variabilityMultiple studies

    Mechanism of Action

    • Busulfan exerts its effects by:

        Cross-linking DNA: It forms covalent bonds between DNA strands, disrupting replication and transcription.

        Thioredoxin Reductase Inhibition: Busulfan inhibits this enzyme, affecting redox balance.

        Inducing Apoptosis: It triggers programmed cell death pathways.

  • Comparison with Similar Compounds

      Uniqueness: Busulfan-d8’s uniqueness lies in its deuterium labeling, which allows precise quantification.

      Similar Compounds: Other alkylating agents like cyclophosphamide and melphalan are structurally related but lack deuterium labeling.

    Remember that this compound is primarily a research tool, aiding in accurate quantification rather than direct therapeutic use. If you need further information or have additional questions, feel free to ask! .

    Biological Activity

    Busulfan-d8, a deuterated form of the alkylating agent busulfan, is primarily utilized in the context of hematopoietic stem cell transplantation (HSCT) as part of conditioning regimens. The biological activity of this compound is closely related to its pharmacokinetics, metabolism, and therapeutic monitoring, which are critical for optimizing treatment outcomes and minimizing toxicity.

    Overview of this compound

    Busulfan is an alkylating agent that works by cross-linking DNA strands, thereby inhibiting DNA replication and leading to cell death. The deuterated version, this compound, is used as an internal standard in pharmacokinetic studies to improve the accuracy of drug monitoring. This compound has been shown to have similar pharmacological properties to its non-deuterated counterpart but with enhanced stability in analytical assays.

    Pharmacokinetics and Metabolism

    The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Studies indicate significant inter-individual variability in busulfan pharmacokinetics due to factors such as age, body weight, liver function, and concurrent medications.

    Key Findings on Metabolism

    • Metabolic Pathways : Busulfan undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYPs). The metabolic process includes the formation of various metabolites such as tetrahydrothiophene (THT) and sulfolane. These metabolites are produced through conjugation with glutathione (GSH) and subsequent oxidation reactions .
    • Drug-Drug Interactions : The interaction between busulfan and other drugs can significantly alter its metabolism. For instance, valproic acid (VPA), a common antiepileptic drug, has been shown to inhibit the metabolism of busulfan in vitro, leading to increased plasma concentrations and potential toxicity .
    • Therapeutic Drug Monitoring (TDM) : TDM is essential for optimizing busulfan dosing regimens. A study highlighted that monitoring plasma concentrations can improve transplant outcomes by ensuring that drug levels remain within a therapeutic range (600-900 ng/mL) .

    Case Studies

    Several clinical studies have focused on the use of this compound in HSCT settings:

    • Study on TDM : A single-center study demonstrated that individualized dosing based on TDM significantly improved engraftment rates and reduced transplant-related mortality compared to standard dosing protocols .
    • Comparison of Administration Routes : Research comparing intravenous (IV) versus oral administration of busulfan indicated that IV administration led to more consistent pharmacokinetic profiles and better patient outcomes due to reduced variability in absorption .

    Analytical Methods for Monitoring this compound

    The accurate measurement of this compound levels in biological fluids is crucial for effective TDM. Various analytical techniques have been developed:

    MethodologyDescription
    HPLC-UVTraditional method for measuring drug concentrations but less sensitive than newer methods.
    HPLC-MS/MSAdvanced method providing high sensitivity and specificity for quantifying this compound levels.

    Performance Metrics

    In studies assessing the recovery rates and matrix effects during analysis:

    Busulfan LevelConcentration (ng/mL)Recovery (%)Matrix Factor (%)
    LQC2592.3488.53
    HQC800099.5499.32

    These metrics indicate efficient extraction with minimal interference from biological matrices .

    Properties

    IUPAC Name

    (1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    COVZYZSDYWQREU-SQUIKQQTSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CS(=O)(=O)OCCCCOS(=O)(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])(C([2H])([2H])C([2H])([2H])OS(=O)(=O)C)C([2H])([2H])OS(=O)(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H14O6S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80661835
    Record name (~2~H_8_)Butane-1,4-diyl dimethanesulfonate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80661835
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    254.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    116653-28-2
    Record name (~2~H_8_)Butane-1,4-diyl dimethanesulfonate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80661835
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.